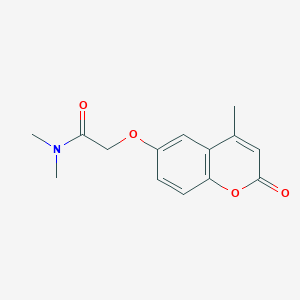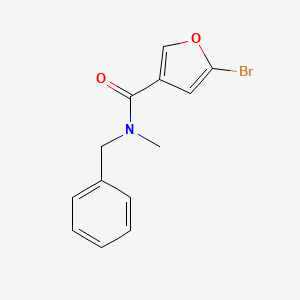![molecular formula C11H16N2O2S B7512141 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide, also known as MTX-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTX-1 has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor involved in inflammation. Additionally, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has several advantages for lab experiments, including its high purity and stability. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents. Additionally, the mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide. One area of interest is its potential therapeutic applications in cancer and neurological disorders. Further investigation is needed to fully understand the mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide and its effects on cellular pathways. Additionally, the development of more efficient synthesis methods and the optimization of drug delivery systems may improve the efficacy and safety of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide in clinical settings.
In conclusion, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. Further research is needed to fully understand the mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide involves the reaction of 4-methyl-2-aminothiazole with ethyl oxalyl chloride, followed by the addition of ammonia to form the final product. This method has been optimized to yield high purity and high yield of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer and neurological disorders. In cancer research, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological research, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8-7-16-10(13-8)4-5-12-11(14)9-3-2-6-15-9/h7,9H,2-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUUIPPZCGWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)



![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)



![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)